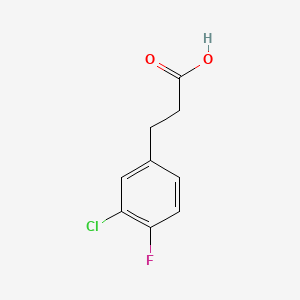

3-(3-Chloro-4-fluorophenyl)propanoic acid

CAS No.: 881190-93-8

Cat. No.: VC2505422

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881190-93-8 |

|---|---|

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | 3-(3-chloro-4-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H8ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

| Standard InChI Key | XJSXYOSRQKEOSZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCC(=O)O)Cl)F |

| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)Cl)F |

Introduction

Chemical Identity and Structure

Basic Information

3-(3-Chloro-4-fluorophenyl)propanoic acid is classified as a halogenated phenylpropanoic acid with the CAS registry number 881190-93-8 . The compound consists of a three-carbon propanoic acid chain attached to a phenyl ring substituted with chlorine and fluorine atoms at specific positions. This chemical entity is primarily utilized in research settings and is commercially available at 96% purity from several chemical suppliers .

Structural Characteristics

The molecular structure features a propanoic acid moiety (CH₂CH₂COOH) attached to a benzene ring. The benzene ring carries two halogen substituents: a chlorine atom at the meta (3) position and a fluorine atom at the para (4) position relative to the propanoic acid chain attachment point. This specific substitution pattern contributes to the compound's physical properties, chemical reactivity, and potential biological activities .

Chemical Identifiers

Table 1: Chemical Identifiers of 3-(3-Chloro-4-fluorophenyl)propanoic acid

| Identifier | Value |

|---|---|

| CAS Number | 881190-93-8 |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | 3-(3-chloro-4-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H8ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

| Standard InChIKey | XJSXYOSRQKEOSZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCC(=O)O)Cl)F |

| PubChem CID | 3503171 |

Physical and Chemical Properties

Physical State and Appearance

3-(3-Chloro-4-fluorophenyl)propanoic acid appears as a white crystalline powder at room temperature . The solid-state nature of this compound facilitates its handling, storage, and utilization in laboratory settings. This physical form is typical for many carboxylic acids of similar molecular weight and structure.

Melting Point and Other Physical Properties

The melting point of 3-(3-Chloro-4-fluorophenyl)propanoic acid ranges between 56°C and 59°C according to most specifications, though some sources indicate a slightly broader range of 55.0-64.0°C . This relatively low melting point is characteristic of organic acids with moderate molecular weight. The physical properties of this compound are influenced by both the carboxylic acid functional group and the halogenated aromatic ring, creating a balance between polar and non-polar interactions that determine its solubility and crystallization behavior.

Stability and Reactivity

As a carboxylic acid with halogenated aromatic substituents, 3-(3-Chloro-4-fluorophenyl)propanoic acid possesses moderate stability under standard laboratory conditions. The presence of the carboxylic acid group renders the compound susceptible to typical carboxylic acid reactions, including esterification, amidation, and reduction. Meanwhile, the chlorine and fluorine substituents on the aromatic ring generally increase stability toward oxidation but may participate in specific substitution reactions under appropriate conditions .

Biological Activity and Structure-Activity Relationships

Structural Comparison with Analogs

The biological and physicochemical properties of 3-(3-Chloro-4-fluorophenyl)propanoic acid can be better understood through comparison with structural analogs. A closely related compound is 3-(3-Chloro-2-fluorophenyl)propanoic acid (CAS: 886498-12-0), which differs only in the position of the fluorine atom (2-position instead of 4-position). This positional isomer shares the same molecular formula (C₉H₈ClFO₂) and molecular weight (202.61 g/mol) but may exhibit different physical properties and biological activities due to the altered substitution pattern.

Table 2: Comparison of 3-(3-Chloro-4-fluorophenyl)propanoic acid with a structural analog

| Property | 3-(3-Chloro-4-fluorophenyl)propanoic acid | 3-(3-Chloro-2-fluorophenyl)propanoic acid |

|---|---|---|

| CAS Number | 881190-93-8 | 886498-12-0 |

| Molecular Formula | C₉H₈ClFO₂ | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol | 202.61 g/mol |

| Fluorine Position | 4-position (para) | 2-position (ortho) |

| Melting Point | 56-59°C | Not specified in search results |

Analytical Characterization

Chromatographic Behavior

Current Research and Future Perspectives

Research Trends

Current research involving 3-(3-Chloro-4-fluorophenyl)propanoic acid appears focused on its potential pharmaceutical applications, particularly regarding its anti-inflammatory and antimicrobial properties. The commercial availability from multiple suppliers suggests ongoing research interest in this compound, likely for both its potential biological activities and its utility as a synthetic intermediate.

Future Directions

Future research directions for 3-(3-Chloro-4-fluorophenyl)propanoic acid may include:

-

Detailed structure-activity relationship studies to elucidate the impact of the specific halogen substitution pattern on biological activity

-

Development of novel derivatives with enhanced therapeutic properties

-

Exploration of additional applications in materials science or agrochemical research

-

Investigation of more efficient synthetic routes for large-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume